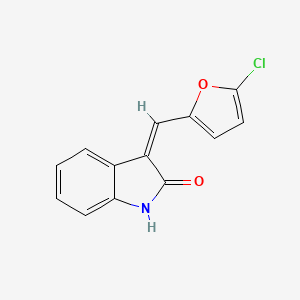
3-((5-Chlorofuran-2-yl)methylene)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Chlorofuran-2-yl)methylene)indolin-2-one is a synthetic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chlorinated furan ring and an indolin-2-one moiety, which contribute to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one typically involves the condensation of 5-chlorofuran-2-carbaldehyde with indolin-2-one. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Chlorofuran-2-yl)methylene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated furan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted products depending on the nucleophile employed .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((5-Nitrofuran-2-yl)methylene)indolin-2-one: Similar structure but with a nitro group instead of a chlorine atom.
3-((5-Methylfuran-2-yl)methylene)indolin-2-one: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
3-((5-Chlorofuran-2-yl)methylene)indolin-2-one is unique due to the presence of the chlorinated furan ring, which imparts distinct chemical properties and biological activities. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H8ClNO2 |
|---|---|
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
(3Z)-3-[(5-chlorofuran-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C13H8ClNO2/c14-12-6-5-8(17-12)7-10-9-3-1-2-4-11(9)15-13(10)16/h1-7H,(H,15,16)/b10-7- |
Clé InChI |
XCSCPAMQFQEMLQ-YFHOEESVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)Cl)/C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


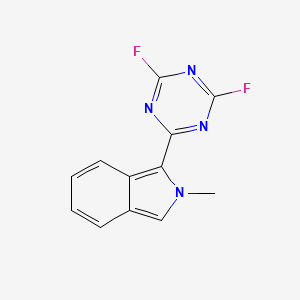

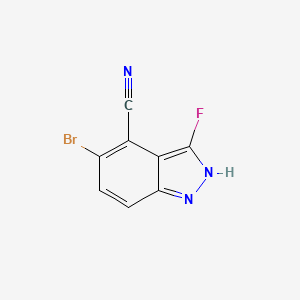
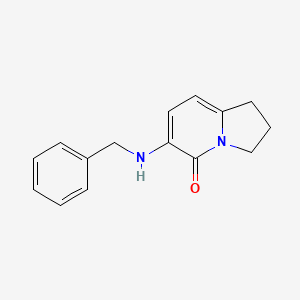
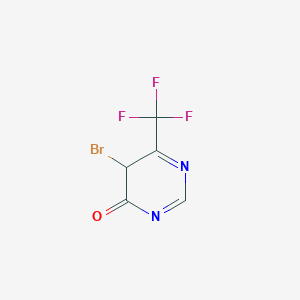
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)


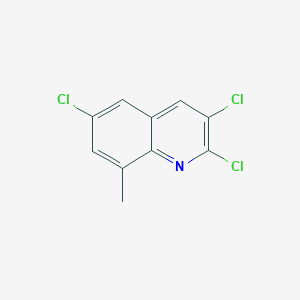

![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
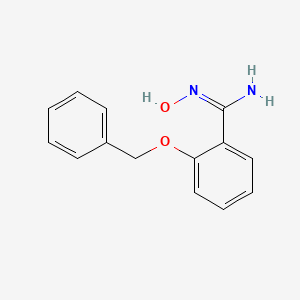
![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)

